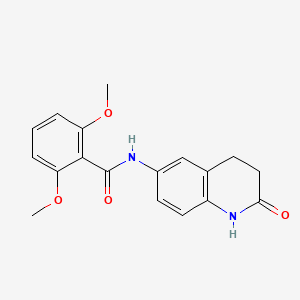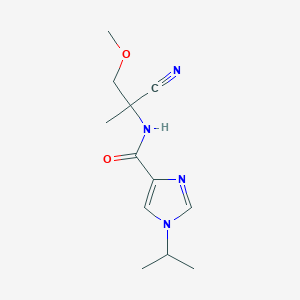
N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). This compound has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders and transplant rejection.
Mechanism of Action
N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide inhibits the activity of JAK3, a member of the Janus kinase family of intracellular tyrosine kinases. JAK3 is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which play a crucial role in the immune response. By inhibiting JAK3, N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide blocks the downstream signaling pathways of these cytokines and suppresses the activation and proliferation of T cells and other immune cells.
Biochemical and Physiological Effects:
N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, while increasing the production of anti-inflammatory cytokines such as IL-10. It also reduces the infiltration of immune cells into inflamed tissues and decreases the expression of adhesion molecules on endothelial cells. These effects contribute to the anti-inflammatory and immunosuppressive properties of N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide is its specificity for JAK3, which reduces the risk of off-target effects. It also has a long half-life and can be administered orally, making it a convenient and effective treatment option for chronic diseases. However, N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide can also have potential limitations for lab experiments. For example, the inhibition of JAK3 can affect the function of other immune cells besides T cells, which may complicate the interpretation of experimental results. Additionally, the immunosuppressive effects of N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide may increase the risk of infections and other adverse effects in animal models.
Future Directions
There are several future directions for the research and development of N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide. One potential direction is the investigation of its use in combination with other immunosuppressive agents for the treatment of autoimmune diseases and transplant rejection. Another direction is the development of more selective JAK3 inhibitors that can avoid off-target effects and improve the safety profile of the compound. Additionally, the exploration of the role of JAK3 in other diseases and physiological processes may provide new insights into the potential therapeutic applications of N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide.
Synthesis Methods
N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide can be synthesized through a multi-step process involving the reaction of 4-cyano-1-methoxy-2-propylamino-benzene with 2-bromo-1-(2-hydroxyethyl)imidazole, followed by the coupling of the resulting intermediate with 2-aminopropan-1-ol. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide has been widely studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has also been investigated for its potential use in preventing transplant rejection and graft-versus-host disease.
properties
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-9(2)16-5-10(14-8-16)11(17)15-12(3,6-13)7-18-4/h5,8-9H,7H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXSCBYCNWAFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)C(=O)NC(C)(COC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

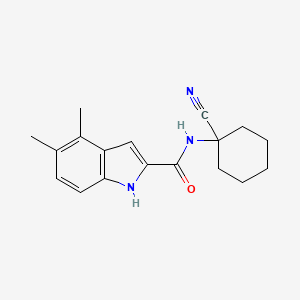
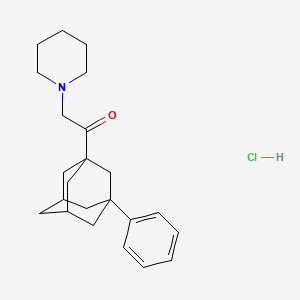
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)propane-1-sulfonamide](/img/structure/B2972389.png)
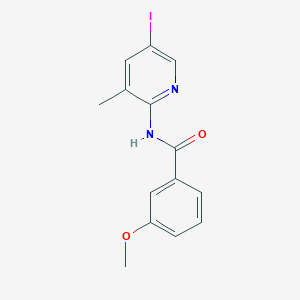
![Tert-butyl N-[4-(1,2,5-dithiazepan-5-yl)-2-methyl-4-oxobutan-2-yl]carbamate](/img/structure/B2972393.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2972396.png)
![4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2972397.png)
![N-allyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2972399.png)
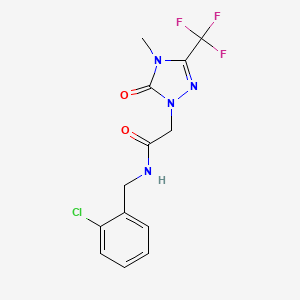
![N-[[4-(Dimethylamino)oxan-4-yl]methyl]prop-2-enamide](/img/structure/B2972402.png)
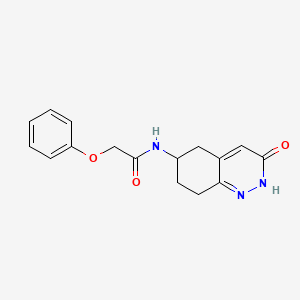
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2972407.png)
![3-[(3,4-dimethoxyphenyl)sulfonyl]-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B2972409.png)
